2-methoxy-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of N-(pyridin-2-yl)amides has been achieved from α-bromoketones and 2-aminopyridine under different reaction conditions . The amides were formed in toluene via C–C bond cleavage promoted by I2 and TBHP, and the reaction conditions were mild and metal-free .Chemical Reactions Analysis
The chemical reactions involving N-(pyridin-2-yl)amides have been studied . These compounds were formed via C–C bond cleavage promoted by I2 and TBHP .Wissenschaftliche Forschungsanwendungen
Sigma Receptor Scintigraphy in Breast Cancer Diagnosis A study investigated the potential of a new iodobenzamide, specifically designed to visualize primary breast tumors in humans in vivo through preferential binding to sigma receptors overexpressed on breast cancer cells. This preliminary patient study demonstrated that the compound accumulates in most breast tumors, suggesting future work should focus on the relationship between uptake and the proliferative activity of cells to assess the degree of tumor proliferation noninvasively (Caveliers et al., 2002).
Scintigraphic Detection of Melanoma Metastases Another study highlighted the use of a radiolabeled benzamide, [iodine-123]-(S)-IBZM, for melanoma imaging due to the ectodermic origin of melanocytes and the presence of melanin in the substantia nigra. The [123I]-(S)-IBZM scans allowed the detection of various melanoma metastases, demonstrating the potential of radiolabeled benzamide as a promising tracer for detecting melanoma (Maffioli et al., 1994).
Investigation of Restless Legs Syndrome (RLS) Research also extended to the neurological domain, where compounds similar to 2-methoxy-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)benzamide were used to study idiopathic restless legs syndrome (RLS). A study found that both drug-naive and levodopa-treated patients with RLS showed similar striatal dopamine transporter and dopamine D2-receptor binding, indicating normal striatal dopamine transporter and receptor density in these patients (Tribl et al., 2001).
Zukünftige Richtungen
The future directions for the study of “2-methoxy-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)benzamide” and similar compounds could involve further exploration of their synthesis methods, molecular structure analysis, chemical reactions, mechanism of action, and physical and chemical properties. Additionally, their potential medicinal applications could be a significant area of future research .
Wirkmechanismus
Target of Action
It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting a broad-spectrum biological activity.
Mode of Action
Similar compounds have been shown to undergo c–h amination mediated by cupric acetate . This process effectively aminates the β-C (sp2)–H bonds of benzamide derivatives, resulting in moderate to good yields with good functional group tolerance in air .
Biochemical Pathways
Related compounds have been shown to exhibit diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may interact with a variety of biochemical pathways.
Result of Action
Related compounds have been shown to exhibit significant activity against mycobacterium tuberculosis h37ra , suggesting potential antimicrobial effects.
Eigenschaften
IUPAC Name |
2-methoxy-N-(1-pyridin-2-ylpyrrolidin-3-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2/c1-22-15-7-3-2-6-14(15)17(21)19-13-9-11-20(12-13)16-8-4-5-10-18-16/h2-8,10,13H,9,11-12H2,1H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWULDBZXJMTQEW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NC2CCN(C2)C3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-methoxy-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)benzamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.